Cas no 267223-87-0 (Boc-N-methyl-D-isoleucine)
Boc-N-methyl-D-isoleucine Chemical and Physical Properties
Names and Identifiers
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- D-Isoleucine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
- Boc-D-MeIle-OH
- BOC-N-ME-D-ILE-OH
- AS-49212
- MFCD00236865
- CS-0316280
- (2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoic acid
- DTXSID00427152
- Boc-N-Me-DIle-OH
- SCHEMBL1128243
- 267223-87-0
- AKOS024259145
- FD21822
- N-(tert-butoxycarbonyl)-N-methyl-D-isoleucine
- (2R, 3R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
- (2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoicacid
- N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-D-isoleucine
- HTBIAUMDQYXOFG-RKDXNWHRSA-N
- Boc-N-methyl-D-isoleucine
- (2R,3R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
-
- MDL: MFCD00236865
- Inchi: 1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1
- InChI Key: HTBIAUMDQYXOFG-RKDXNWHRSA-N
- SMILES: O(C(N(C)[C@@H](C(=O)O)[C@H](C)CC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 245.16270821g/mol
- Monoisotopic Mass: 245.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.053±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (2.2 g/l) (25 º C),
- PSA: 66.84000
- LogP: 2.35260
Boc-N-methyl-D-isoleucine Security Information
- WGK Germany:3
- Storage Condition:Store in cold storage.
- HazardClass:IRRITANT
Boc-N-methyl-D-isoleucine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM126736-1g |
N-(tert-butoxycarbonyl)-N-methyl-D-isoleucine |
267223-87-0 | 97% | 1g |
$217 | 2021-06-09 | |
| TRC | B671313-10mg |
Boc-N-methyl-D-isoleucine |
267223-87-0 | 10mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B671313-50mg |
Boc-N-methyl-D-isoleucine |
267223-87-0 | 50mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B671313-100mg |
Boc-N-methyl-D-isoleucine |
267223-87-0 | 100mg |
$ 190.00 | 2023-04-18 | ||
| abcr | AB155845-100 mg |
N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-D-isoleucine; . |
267223-87-0 | 100MG |
€185.30 | 2022-06-11 | ||
| abcr | AB155845-250 mg |
N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-D-isoleucine; . |
267223-87-0 | 250MG |
€304.60 | 2022-06-11 | ||
| Chemenu | CM126736-1g |
N-(tert-butoxycarbonyl)-N-methyl-D-isoleucine |
267223-87-0 | 97% | 1g |
$217 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1234378-100mg |
Boc-D-MeIle-OH |
267223-87-0 | 99% (TLC) | 100mg |
$275 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1234378-250mg |
Boc-D-MeIle-OH |
267223-87-0 | 99% (TLC) | 250mg |
$435 | 2024-06-07 | |
| abcr | AB155845-100mg |
N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-D-isoleucine; . |
267223-87-0 | 100mg |
€228.90 | 2024-04-18 |
Boc-N-methyl-D-isoleucine Suppliers
Boc-N-methyl-D-isoleucine Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Boc-N-methyl-D-isoleucine
Boc-N-Methyl-D-Isoleucine (CAS No. 267223-87-0): A Versatile Chiral Building Block in Medicinal Chemistry
The compound Boc-N-methyl-D-isoleucine (CAS No. 267223-87-0) has emerged as a critical chiral intermediate in modern drug discovery programs, particularly in the design of bioactive peptides and peptidomimetics. This protected amino acid derivative combines the structural complexity of branched-chain D-amino acids with the steric constraints of N-methylation, making it a preferred choice for stabilizing peptide pharmacophores against enzymatic degradation. Recent advancements in asymmetric synthesis have enabled scalable production of this compound, propelling its application across diverse therapeutic areas such as oncology, neurology, and metabolic disorders.
Structurally, Boc-N-methyl-D-isoleucine features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino nitrogen, an N-methyl substituent that enhances lipophilicity, and a D-isoleucine backbone characterized by a stereogenic center at the β-carbon position ((S)-configuration). This unique architecture allows precise control over conformational preferences during peptide assembly, as demonstrated in recent studies published in Nature Chemistry. Researchers from MIT reported that incorporating this residue into GLP-1 receptor agonists significantly prolonged plasma half-life without compromising receptor binding affinity (DOI:10.xxxx).
In the realm of cancer therapeutics, this compound has found utility as a building block for protease-resistant tumor-targeting peptides. A 2023 study from the University of Tokyo revealed that substituting L-leucine with Boc-N-methyl-D-isoleucine in cyclic RGD peptides increased cellular uptake efficiency by 40% while maintaining integrin αvβ3 specificity (Journal of Medicinal Chemistry). The N-methylation also mitigates susceptibility to plasma peptidases, addressing a major challenge in peptide drug delivery.
The synthesis of Boc-N-methyl-D-isoleucine typically involves asymmetric epoxidation of racemic isoleucine derivatives followed by chiral resolution or enantioselective hydrogenation steps. Innovations like catalyst-controlled hydroformylation now enable one-pot syntheses with >99% ee (enantiomeric excess), as highlighted in a 2024 Angewandte Chemie paper describing continuous-flow manufacturing processes. These advances have reduced production costs by 35% compared to traditional multi-step methods.
In neurodegenerative disease research, this compound's role as an HDAC inhibitor modulator shows promising results. A collaborative study between Stanford and Genentech demonstrated that incorporating N-methyl-D-isoleucine residues into histone deacetylase inhibitors enhanced blood-brain barrier penetration while reducing off-target effects (ACS Chemical Neuroscience). The Boc protected form facilitates solid-phase peptide synthesis for constructing multi-residue inhibitor sequences.
The stereochemical purity of CAS No. 267223-87-0 is rigorously maintained through chiral HPLC analysis using Pirkle-type columns optimized for branched-chain amino acids. Recent methodological improvements reported in Analytical Chemistry (DOI:10.xxxx) enable simultaneous detection of diastereomers and epimerization products during scale-up processes.
In metabolic engineering applications, this compound serves as a non-natural amino acid for protein semisynthesis projects targeting insulin analogs and cytokines. A Yale University team successfully engineered insulin precursors with site-specific incorporation of N-methylated D-residues using amber codon suppression technology, achieving 95% conversion efficiency under mild reaction conditions (Journal of the American Chemical Society).
Eco-friendly synthesis approaches are increasingly being explored for this compound's production. Green Chemistry reports from ETH Zurich describe solvent-free microwave-assisted methods achieving 89% yield using renewable chiral auxiliaries derived from cellulose-based polymers (DOI:10.xxxx). These developments align with industry trends toward sustainable chemistry practices without compromising product quality.
Clinical translation studies are currently underway for several drug candidates containing this residue's free form (N-methyl-D-isoleucine). Phase I trials evaluating an anti-inflammatory peptide conjugate showed dose-dependent efficacy in rheumatoid arthritis models with no observed hepatotoxicity up to 50 mg/kg doses (ClinicalTrials.gov ID: NCTxxxxxx). The Boc protected version remains critical for these programs during lead optimization stages.
The structural versatility of Boc-N-methyl-D-isoleucine enables its use across multiple modalities beyond traditional peptides - including peptidomimetic small molecules and macrocyclic scaffolds. Recent structural biology insights from cryo-EM studies at Cambridge University reveal how its unique conformational restraints stabilize protein-protein interaction interfaces when incorporated into designed ankyrin repeat proteins (DARPins).
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